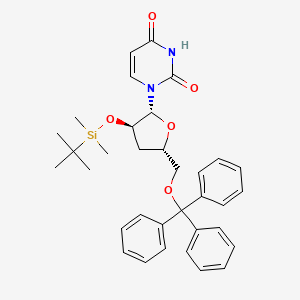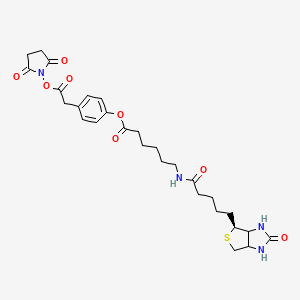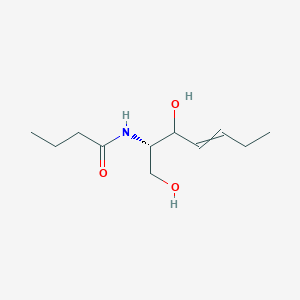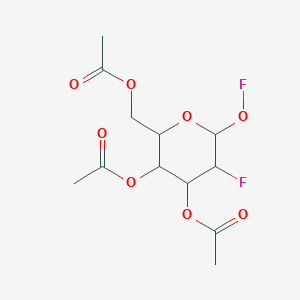
2'-O-(tert-Butyldimethylsilyl)-3'-deoxy-5'-O-trityluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-O-(tert-Butyldimethylsilyl)-3'-deoxy-5'-O-trityluridine (TBDMS-dUTP) is an important building block molecule used in a variety of laboratory experiments and scientific research. It is a modified nucleoside that can be used in place of the normal 2'-deoxyuridine-5'-triphosphate (dUTP) in DNA synthesis and amplification. TBDMS-dUTP is a highly stable molecule that is resistant to hydrolysis, making it an ideal choice for applications where long-term storage is required.
Applications De Recherche Scientifique
Oligoribonucleotide Synthesis
This compound is used in the chemical synthesis of oligoribonucleotides on solid support by means of automated DNA synthesizers . The process involves the deprotection of base-labile phosphate, and nucleo-base protecting groups, and fluoride-labile 2′-O-(tert-butyldimethylsilyl) protecting groups of crude synthetic oligoribonucleotides . This small-scale synthesis provides enough purified material for a wide range of biochemical applications .
RNA Synthesis
2’-O-(tert-Butyldimethylsilyl)-3’-deoxy-5’-O-trityluridine is used in the solid-phase synthesis of ribonucleic acid (RNA) using β-cyanoethyl phosphoramidite chemistry . This method allows for the production of good-quality synthetic RNA either manually or machine-assisted .
Phosphoramidite Monomer Activation
The compound is used in the activation of phosphoramidite monomers with 5-benzylmercapto-1H-tetrazole, enabling fast and highly efficient coupling to the 5′-hydroxyl group of the support-bound oligonucleotide .
Deprotection of Nucleobase, Phosphate, and Ribose Protecting Groups
After the synthesis is complete, the stepwise deprotection of the nucleobase, phosphate, and ribose protecting groups is carried out using optimized protocols . This process is crucial for the production of the final RNA product .
Purification and Analysis of RNA
The compound is used in various high-pressure (performance) liquid chromatography (HPLC) procedures for the purification and analysis of the RNA .
Atom-Specific Nucleobase and Ribose Labeling
2’-O-(tert-Butyldimethylsilyl)-3’-deoxy-5’-O-trityluridine is used in the hybrid enzymatic and chemical synthesis of a 2′-O-cyanoethoxymethyl (CEM) [1′,6-13C2, 5-2H]-uridine phosphoramidite . This is the first report of an atom-specific nucleobase and ribose labeled CEM amidite .
Propriétés
IUPAC Name |
1-[(2R,3R,5S)-3-[tert-butyl(dimethyl)silyl]oxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N2O5Si/c1-33(2,3)42(4,5)41-29-23-28(40-31(29)36-22-21-30(37)35-32(36)38)24-39-34(25-15-9-6-10-16-25,26-17-11-7-12-18-26)27-19-13-8-14-20-27/h6-22,28-29,31H,23-24H2,1-5H3,(H,35,37,38)/t28-,29+,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBBEBKQPQRPHS-ILJQZKEFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1C[C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N2O5Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501137962 |
Source


|
| Record name | 3′-Deoxy-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-5′-O-(triphenylmethyl)uridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501137962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-O-(tert-Butyldimethylsilyl)-3'-deoxy-5'-O-trityluridine | |
CAS RN |
130860-12-7 |
Source


|
| Record name | 3′-Deoxy-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-5′-O-(triphenylmethyl)uridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130860-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3′-Deoxy-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-5′-O-(triphenylmethyl)uridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501137962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl (2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)
![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139841.png)
![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139842.png)


![N-[(4aR,7R,8R,8aR)-6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B1139846.png)